molecular formula C13H18N2O2 B13211862 2-(4-Methylcyclohexyl)-4-nitroaniline

2-(4-Methylcyclohexyl)-4-nitroaniline

Cat. No.: B13211862
M. Wt: 234.29 g/mol
InChI Key: HQIIBQNCBGAYLM-UHFFFAOYSA-N
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Description

Contextualization within Modern Organic Synthesis and Materials Science

Substituted nitroanilines are a class of organic compounds that have garnered significant attention in the fields of modern organic synthesis and materials science. Their unique molecular architecture, featuring both an electron-donating amino group and an electron-withdrawing nitro group attached to an aromatic ring, gives rise to a range of interesting electronic and optical properties. In contemporary organic synthesis, the focus has shifted towards the creation of complex molecules with high efficiency and selectivity. researchgate.net Methodologies such as transition metal-catalyzed cross-coupling reactions and cascade reactions have become central to this endeavor, allowing for the precise construction of molecules like substituted nitroanilines. researchgate.net These compounds are not just synthetic targets but are also pivotal in the development of advanced materials, including those with nonlinear optical (NLO) properties, which are crucial for applications in telecommunications and optical computing. nih.govresearchgate.net

Strategic Importance of Aryl Amines and Nitroaromatic Compounds in Chemical Research

Aryl amines and nitroaromatic compounds are foundational pillars in chemical research, serving as versatile building blocks for a myriad of functional molecules. wikipedia.orgresearchgate.net Aryl amines are key components in the synthesis of pharmaceuticals, agrochemicals, dyes, and polymers. chemicalbook.comnih.gov Their reactivity and ability to be functionalized make them indispensable in the construction of complex molecular frameworks. wikipedia.org Similarly, nitroaromatic compounds are highly valued for their synthetic utility; the nitro group can be readily transformed into a variety of other functional groups, making them crucial intermediates. usc.edu The presence of the nitro group also imparts unique electronic characteristics, which is exploited in materials science for creating materials with specific optical and electronic properties. researchgate.net The combination of these two functionalities in substituted nitroanilines creates a "push-pull" system that is particularly interesting for NLO applications. jchps.com

Overview of Contemporary Research Methodologies Applied to Complex Organic Structures

The elucidation and synthesis of complex organic structures are now driven by a suite of advanced research methodologies. Modern organic synthesis leverages powerful techniques like retrosynthetic analysis to strategically plan the construction of intricate molecules from simpler precursors. researchgate.netresearchgate.net The synthesis of substituted nitroanilines, for instance, can be achieved through various methods, including the nucleophilic aromatic substitution of chloronitrobenzenes. mdpi.com

Characterization of these complex molecules relies on a range of sophisticated analytical techniques. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and UV-Visible spectroscopy are essential for determining molecular structure and conformation. For a definitive three-dimensional structure, single-crystal X-ray diffraction is the gold standard. In addition to experimental techniques, computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for predicting the electronic, optical, and structural properties of molecules before they are even synthesized, guiding experimental efforts and providing deeper insights into their behavior. jchps.com

While extensive research has been conducted on various substituted nitroanilines, the specific compound 2-(4-Methylcyclohexyl)-4-nitroaniline remains a less explored derivative. This article will delve into the synthesis, structural characteristics, and potential properties of this compound, drawing upon the established knowledge of its parent structures and analogous molecules to provide a comprehensive scientific overview.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

2-(4-methylcyclohexyl)-4-nitroaniline

InChI

InChI=1S/C13H18N2O2/c1-9-2-4-10(5-3-9)12-8-11(15(16)17)6-7-13(12)14/h6-10H,2-5,14H2,1H3

InChI Key

HQIIBQNCBGAYLM-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)C2=C(C=CC(=C2)[N+](=O)[O-])N

Origin of Product

United States

Sophisticated Synthetic Methodologies and Mechanistic Elucidation

Stereoselective and Regioselective Synthesis of 2-(4-Methylcyclohexyl)-4-nitroaniline

Achieving the specific arrangement of substituents on both the aniline (B41778) ring and the cyclohexyl moiety is a primary challenge in the synthesis of the target molecule. This requires strategies that can control the formation of stereocenters and the precise placement of functional groups.

The 4-methylcyclohexyl group contains two stereocenters, leading to the possibility of cis and trans diastereomers, each of which can exist as a pair of enantiomers. The stereoselective synthesis of the cyclohexyl precursor is therefore crucial. A common strategy involves the use of substituted cyclohexanones as key intermediates. beilstein-journals.orgnih.gov

One powerful approach is the cascade Michael addition-cyclization reaction. For instance, the reaction of α,β-unsaturated ketones with suitable Michael donors can lead to highly functionalized cyclohexanones with excellent diastereoselectivity. beilstein-journals.org Starting from 4-methylcyclohexanone (B47639), subsequent aromatization and amination can yield the desired aniline. A synthetic route could involve the dehydrogenative aromatization of 4-methylcyclohexanone in the presence of an ammonia (B1221849) source, a method that has been effectively carried out using Palladium on carbon (Pd/C) catalysts. bohrium.comorganic-chemistry.orgresearchgate.net

The stereochemistry of the final product is dictated by the stereochemistry of the starting cyclohexanone (B45756). Enantioselective synthesis of the substituted cyclohexanone itself can be achieved through various methods, including asymmetric Michael additions or organocatalytic approaches, ensuring the production of a specific stereoisomer of the final aniline derivative.

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. chem-station.comnih.gov This strategy relies on a directing metalation group (DMG) on the aromatic ring, which complexes with an organolithium reagent (typically n-BuLi or sec-BuLi) to facilitate deprotonation at the adjacent ortho position. wikipedia.orgorganic-chemistry.orgbaranlab.org The resulting aryllithium species can then react with a suitable electrophile to introduce a substituent with high regioselectivity.

For the synthesis of this compound, a plausible DoM strategy would start with a protected aniline, such as a pivalanilide (B372301) or a carbamate (B1207046) derivative, where the protecting group also serves as the DMG. The synthesis could proceed as follows:

Protection of p-nitroaniline to install a suitable DMG (e.g., -CONR₂, -OCONR₂).

Ortho-lithiation using a strong base like sec-butyllithium, often in the presence of an additive like TMEDA to accelerate the reaction. baranlab.org

Quenching the resulting aryllithium intermediate with an electrophilic source of the cyclohexyl moiety, such as 4-methylcyclohexanone, followed by a reduction step (e.g., hydrogenolysis) to convert the resulting tertiary alcohol into the desired alkyl group.

Deprotection of the DMG to reveal the free amino group.

This approach offers excellent control over the introduction of the cyclohexyl group specifically at the C-2 position, ortho to the amino group, a feat that is challenging to achieve through classical electrophilic aromatic substitution. wikipedia.orgbath.ac.uk

Novel Catalytic Pathways for Aromatic Amination and Nitration

Modern catalysis offers milder and more selective alternatives to traditional methods for introducing amino and nitro functionalities onto aromatic rings.

Palladium-catalyzed C-N cross-coupling, particularly the Buchwald-Hartwig amination, has become a cornerstone of modern organic synthesis for the formation of anilines. researchgate.netnih.govacs.org This reaction enables the coupling of aryl halides or triflates with a wide range of nitrogen nucleophiles. In the context of synthesizing this compound, this methodology could be applied in a retrosynthetic sense by disconnecting the C-N bond.

A potential synthetic route involves the coupling of 1-bromo-2-(4-methylcyclohexyl)-4-nitrobenzene with an ammonia surrogate or ammonia itself. The success of this reaction is highly dependent on the choice of palladium catalyst and ligand. Bulky, electron-rich biaryl phosphine (B1218219) ligands (e.g., XPhos, t-BuBrettPhos) are often highly effective in promoting these challenging couplings, especially with hindered substrates. researchgate.net

Table 1: Illustrative Effect of Ligand on a Model Buchwald-Hartwig Amination Reaction: Aryl Bromide + Amine --(Pd Catalyst, Ligand, Base)--> N-Aryl Amine

Entry Ligand Base Temperature (°C) Yield (%)
1 P(t-Bu)₃ NaOt-Bu 80 75
2 XPhos K₃PO₄ 100 92
3 RuPhos Cs₂CO₃ 100 88
4 t-BuBrettPhos LHMDS RT 95

This table illustrates typical trends in ligand performance for C-N coupling reactions; specific results would vary based on the exact substrates.

The versatility of this method allows for the late-stage introduction of the aniline moiety, which can be advantageous in complex syntheses. acs.org

While classical nitration using a mixture of nitric and sulfuric acids is effective, it often lacks regioselectivity and functional group tolerance, and can pose safety hazards. Modern metal-free nitration methods offer milder and more selective alternatives. researchgate.netrsc.org

For the final step in the synthesis—the nitration of a 2-(4-methylcyclohexyl)aniline (B13229651) precursor—a metal-free approach could provide superior control. The amino group is a strong ortho, para-director, while the alkyl (cyclohexyl) group is a weaker ortho, para-director. Due to the steric hindrance at the ortho position adjacent to the bulky cyclohexyl group, nitration is strongly favored at the para position.

Reagents such as tert-butyl nitrite (B80452) (t-BuONO) or N-nitrosaccharin have emerged as effective nitrating agents under metal-free conditions. nih.govnih.gov These reactions often proceed via a radical mechanism and can be performed under mild conditions, tolerating a wider array of functional groups than mixed acid. rsc.orgnih.gov For example, N-nitrosaccharin can act as a controllable source of the nitronium ion (NO₂⁺), allowing for practical and mild nitration of arenes with high selectivity. nih.gov

Table 2: Comparison of Nitration Conditions for a Substituted Aniline Precursor

Reagent Conditions Major Product para:ortho Ratio
HNO₃/H₂SO₄ 0 - 5 °C 4-Nitro Isomer >95:5
t-Butyl Nitrite Acetonitrile, 80 °C 4-Nitro Isomer >98:2
N-Nitrosaccharin HFIP, RT 4-Nitro Isomer >99:1

This table shows expected regioselectivity for the nitration of a sterically hindered 2-alkylaniline, demonstrating the high selectivity of modern methods.

Optimization of Reaction Conditions and Process Intensification

Optimizing reaction parameters is critical for maximizing yield, purity, and efficiency while minimizing waste and cost. Key parameters for optimization include temperature, solvent, catalyst loading, and reaction time. researchgate.nethopemaxchem.com For instance, in the Pd-catalyzed amination, screening different bases, solvents, and ligand-to-metal ratios can dramatically impact the reaction outcome. researchgate.net

Process intensification, particularly through the adoption of continuous flow chemistry, offers significant advantages over traditional batch processing. researchgate.net Flow reactors allow for precise control over reaction parameters, improved heat and mass transfer, and enhanced safety, especially for highly exothermic reactions like nitration. researchgate.netchemicalbook.com

Detailed Mechanistic Investigations of Reaction Pathways

A thorough understanding of the reaction mechanism is crucial for optimizing reaction conditions and improving the efficiency of a synthesis. For the formation of this compound, detailed mechanistic investigations would provide invaluable insights into the sequence of bond-forming and bond-breaking events.

The identification and characterization of transient intermediates are key to unraveling a reaction mechanism. In the synthesis of this compound, various spectroscopic techniques could be employed for real-time monitoring of the reaction. For example, in a nitration reaction, UV-Visible spectroscopy could track the formation of colored nitro-aromatic species.

In-situ Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for observing the appearance of product peaks and the disappearance of reactant signals over time. This allows for the determination of reaction kinetics and the potential identification of short-lived intermediates. nih.gov For instance, the formation of an initial adduct between the aniline derivative and the nitrating agent might be observable under carefully controlled conditions.

Table 3: Spectroscopic Techniques for Mechanistic Investigation

Spectroscopic Technique Information Gained Potential Application in Synthesis
UV-Visible Spectroscopy Monitoring concentration of chromophoric species Tracking the formation of the nitroaniline product
FTIR Spectroscopy Identifying functional group transformations Observing the appearance of the nitro group stretch
NMR Spectroscopy Detailed structural information on reactants, intermediates, and products Characterizing the structure of transient species
Mass Spectrometry Determining the mass-to-charge ratio of molecules Identifying the molecular weight of intermediates

Kinetic Isotope Effect (KIE) studies are a sophisticated method for determining the rate-determining step of a reaction and probing the structure of the transition state. This is achieved by measuring the difference in reaction rates when an atom at a specific position in a reactant is replaced by one of its heavier isotopes (e.g., hydrogen with deuterium). researchgate.net

In the synthesis of this compound, a KIE study could be designed to elucidate the mechanism of the key bond-forming step. For example, if the electrophilic aromatic substitution (nitration) is hypothesized to be the rate-determining step, one could synthesize a deuterated version of the 4-methylcyclohexylaniline precursor, with deuterium (B1214612) atoms at the positions of electrophilic attack on the aromatic ring. By comparing the rate of nitration of the deuterated and non-deuterated substrates, the involvement of C-H bond cleavage in the rate-determining step can be assessed. A significant primary KIE (kH/kD > 2) would suggest that the C-H bond is broken in the slowest step of the reaction. researchgate.net

Advanced Spectroscopic and Structural Characterization for Mechanistic and Conformational Studies

High-Resolution Multi-Nuclear NMR Spectroscopy for Conformation and Dynamics

High-resolution multi-nuclear Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the detailed structural and dynamic investigation of 2-(4-Methylcyclohexyl)-4-nitroaniline in solution. Through the analysis of chemical shifts, coupling constants, and the application of multi-dimensional techniques, a comprehensive picture of the molecule's conformational preferences and internal motions can be developed.

The flexible 4-methylcyclohexyl substituent exists in a dynamic equilibrium between two chair conformations. In these conformations, the methyl group and the aniline (B41778) moiety can occupy either axial or equatorial positions. Due to steric hindrance, specifically 1,3-diaxial interactions, the conformer with the bulky substituent in the equatorial position is generally more stable. libretexts.org For methylcyclohexane, the equatorial conformer is favored by approximately 7.6 kJ/mol over the axial conformer. libretexts.org

The conformational equilibrium can be experimentally determined using low-temperature NMR spectroscopy. At sufficiently low temperatures, the interconversion between chair forms becomes slow on the NMR timescale, allowing for the observation of distinct signals for the axial and equatorial conformers. nih.gov The relative integrals of these signals provide a direct measure of the equilibrium constant and the free energy difference (ΔG°) between the conformers. nih.gov

Furthermore, the analysis of proton-proton coupling constants (³J(H,H)) at ambient temperatures provides insight into the time-averaged conformation. The well-established Karplus relationship correlates the magnitude of the coupling constant to the dihedral angle between the coupled protons. nih.govacs.org By comparing experimental coupling constants with theoretical values for idealized axial-axial, axial-equatorial, and equatorial-equatorial interactions, the predominant conformation can be deduced. nih.gov For instance, a large coupling constant (typically 10-13 Hz) for the methine proton at the point of attachment to the aromatic ring would be indicative of an axial orientation. nih.gov

Table 1: Representative ¹H NMR Data for Conformational Analysis of a Substituted Cyclohexane (B81311)

Proton PositionTypical Chemical Shift (δ, ppm)Typical Coupling Constants (J, Hz)Inferred Orientation
AxialShielded (lower ppm)Jax,ax ≈ 10-13; Jax,eq ≈ 2-5-
EquatorialDeshielded (higher ppm)Jeq,ax ≈ 2-5; Jeq,eq ≈ 2-5-

Note: Data is generalized and actual values for this compound would require experimental determination.

Rotation around the single bond connecting the aromatic ring and the cyclohexyl group, as well as the bond between the aromatic ring and the nitrogen atom, is subject to steric and electronic effects. The presence of the bulky 4-methylcyclohexyl group at the ortho position to the amino group is expected to create a significant steric barrier to rotation. nsf.govnih.govresearchgate.net

Dynamic NMR (DNMR) spectroscopy is a powerful technique to quantify the energy barriers for these rotational processes. nih.govnih.gov By monitoring the NMR spectra over a range of temperatures, changes in the line shape of signals from protons near the axis of rotation can be observed. At low temperatures, where rotation is slow, distinct signals for different rotational isomers (rotamers) may be present. As the temperature increases, the rate of rotation increases, leading to broadening and eventual coalescence of these signals into a single time-averaged peak. From the coalescence temperature and the frequency difference between the signals of the rotamers, the free energy of activation (ΔG‡) for the rotational barrier can be calculated. researchgate.netnih.gov For ortho-substituted biphenyls, rotational barriers can range up to 15.4 kcal/mol. nih.govresearchgate.net Similarly, ortho-substitution in tertiary aromatic amides has been shown to dramatically increase rotational barriers. nsf.gov

The inversion of the amino group also contributes to the dynamic processes in the molecule. In ortho-substituted anilines, electron-donating groups can increase the inversion barrier due to steric effects, while electron-withdrawing groups that form intramolecular hydrogen bonds tend to promote a more planar configuration. derpharmachemica.com

Due to the potential for significant signal overlap in the one-dimensional ¹H NMR spectrum of this compound, two-dimensional (2D) NMR techniques are essential for unambiguous assignment of proton and carbon signals and for determining the molecule's stereochemistry. nih.govdigitellinc.com

COSY (Correlation Spectroscopy): This experiment identifies scalar-coupled protons, allowing for the tracing of proton-proton connectivity within the cyclohexyl ring and the aromatic system.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the signal of the carbon atom to which it is directly attached, enabling the assignment of the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically over two or three bonds), which is crucial for connecting the different structural fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. The observation of a cross-peak between two protons indicates that they are close in space, which is invaluable for determining the preferred conformation and the relative orientation of the cyclohexyl and aniline rings.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Interactions

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, offers detailed insights into the functional groups and intermolecular interactions within this compound.

The presence of both a hydrogen bond donor (-NH₂) and a hydrogen bond acceptor (-NO₂) group facilitates the formation of hydrogen bonds. In ortho-nitroaniline, intramolecular hydrogen bonding between the amino and nitro groups has been a subject of study. researchgate.net This interaction can be investigated by monitoring the N-H stretching frequencies in the IR spectrum. In non-polar solvents, free N-H stretching bands are observed, while in proton-accepting solvents or in the solid state, these bands shift to lower frequencies (redshift) and broaden, indicating the formation of intermolecular hydrogen bonds. The magnitude of this shift is proportional to the strength of the hydrogen bond. doi.orgnih.gov Nitroanilines are known to associate via intermolecular hydrogen bonds between the amino and nitro groups, which can influence their packing in the solid state. acs.org

The nitro group exhibits two characteristic and intense stretching vibrations in the infrared spectrum: an asymmetric stretch (νas) and a symmetric stretch (νs). spectroscopyonline.com

Asymmetric NO₂ stretch: Typically appears in the 1500–1600 cm⁻¹ region. orientjchem.org

Symmetric NO₂ stretch: Usually observed between 1300–1400 cm⁻¹. esisresearch.org

The precise frequencies of these vibrations are sensitive to the electronic environment. spectroscopyonline.com The electron-donating amino group on the aromatic ring influences the electronic distribution and thus the position of the nitro group stretches. Furthermore, the involvement of the nitro group's oxygen atoms in hydrogen bonding leads to a redshift of these stretching frequencies. doi.org By comparing the spectra in different solvents of varying polarity, the extent of hydrogen bonding can be assessed. For example, in substituted nitrobenzenes, the asymmetric NO₂ stretch is often found around 1535 ± 30 cm⁻¹, and the symmetric stretch appears near 1345 ± 30 cm⁻¹. esisresearch.org

Table 2: Characteristic Vibrational Frequencies for Key Functional Groups

Functional GroupVibrational ModeTypical Wavenumber Range (cm⁻¹)Notes
Amino (-NH₂)Asymmetric & Symmetric N-H Stretch3300 - 3500Position and shape are sensitive to hydrogen bonding.
Nitro (-NO₂)Asymmetric Stretch (νas)1500 - 1600Strong intensity, sensitive to electronic effects and H-bonding. spectroscopyonline.comorientjchem.org
Nitro (-NO₂)Symmetric Stretch (νs)1300 - 1400Strong intensity, sensitive to electronic effects. spectroscopyonline.comesisresearch.org
Aromatic C=CStretching1450 - 1600Multiple bands are characteristic of the aromatic ring.
Alkyl C-HStretching2850 - 2960Characteristic of the 4-methylcyclohexyl moiety.

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the precise determination of a compound's elemental composition through the accurate measurement of its mass-to-charge ratio (m/z). toref-standards.comthermofisher.com For this compound, HRMS would confirm its molecular formula, C₁₃H₁₈N₂O₂. Beyond simple mass confirmation, tandem mass spectrometry (MS/MS) experiments on an HRMS platform are critical for structural elucidation by analyzing the fragmentation patterns of the parent ion.

A plausible fragmentation pathway for this compound under electron ionization (EI) or collision-induced dissociation (CID) can be postulated by examining the known fragmentation behaviors of nitroanilines and alkyl-substituted aromatic compounds. The molecular ion ([M]⁺˙) would be expected to undergo several characteristic fragmentation reactions. These include the loss of the nitro group (NO₂) or parts of it (e.g., NO, O), as well as cleavages associated with the alkyl substituent.

Key fragmentation pathways for aromatic nitro compounds often involve the loss of NO₂ (a loss of 46 Da) and NO (a loss of 30 Da). nih.govchegg.com For the alkylcyclohexyl substituent, fragmentation can occur via cleavage of the bond connecting the ring to the aniline moiety or through ring-opening and subsequent fragmentations of the cyclohexyl ring itself, often leading to a series of losses of CₙH₂ₙ fragments. cas.cnthieme-connect.de

Table 1: Postulated High-Resolution Mass Spectrometry Fragmentation for this compound

Fragment Ion (m/z) Proposed Loss Proposed Fragment Structure
234.1368-[C₁₃H₁₈N₂O₂]⁺˙ (Molecular Ion)
217.1342-OHLoss of a hydroxyl radical from the nitro group
204.1208-NOLoss of nitric oxide
188.1259-NO₂Loss of nitrogen dioxide
135.1019-C₇H₁₃Cleavage of the cyclohexyl-phenyl bond
106.0657-C₇H₁₃, -NO₂Loss of the methylcyclohexyl group and a nitro group

Isomeric Differentiation and Impurity Profiling

Isomeric Differentiation: The differentiation of isomers is a significant analytical challenge. nih.gov For this compound, potential isomers could include positional isomers where the methylcyclohexyl group is at the ortho- or meta-position relative to the amino group, or isomers with different substitution patterns on the cyclohexane ring (e.g., 2-methylcyclohexyl or 3-methylcyclohexyl). While these isomers would have the same molecular weight, their fragmentation patterns in MS/MS experiments would likely differ. researchgate.netrsc.org The relative abundances of specific fragment ions can serve as a fingerprint for each isomer. For instance, steric hindrance in an ortho-substituted isomer might favor or inhibit certain fragmentation pathways compared to the para-substituted title compound. Coupling liquid chromatography (LC) with HRMS (LC-HRMS) would be a powerful tool, as isomers often exhibit different retention times, providing an orthogonal separation dimension. rsc.orgnih.gov

Impurity Profiling: Impurity profiling is a critical aspect of pharmaceutical development and quality control, mandated by regulatory agencies like the FDA and ICH. thermofisher.comtandfonline.com HRMS is an invaluable tool for this purpose due to its high sensitivity and mass accuracy, which allows for the detection and tentative identification of impurities, even at trace levels. toref-standards.comthermofisher.com Potential impurities in a synthesis batch of this compound could include starting materials, by-products from incomplete reactions, or degradation products.

Table 2: Potential Impurities in the Synthesis of this compound

Potential Impurity Source Proposed Molecular Formula
4-Nitroaniline (B120555)Unreacted starting materialC₆H₆N₂O₂
4-MethylcyclohexylbenzenePrecursorC₁₃H₁₈
2-(4-Methylcyclohexyl)aniline (B13229651)Incomplete nitrationC₁₃H₁₉N
Dinitro-substituted productsOver-nitration by-productC₁₃H₁₇N₃O₄

Investigation of Gas-Phase Ion Chemistry

The study of gas-phase ion chemistry provides fundamental insights into the intrinsic reactivity and properties of a molecule, free from solvent effects. acs.org Techniques such as selected ion flow tube mass spectrometry (SIFT-MS) or ion trap MS can be employed to study the reactions of ions derived from this compound with various neutral reagent molecules. acs.org For nitroaromatic compounds, gas-phase studies have investigated reactions involving proton transfer, charge transfer, and adduct formation. nih.govresearchgate.net The protonated molecule, [M+H]⁺, could be generated and its reactivity towards a series of bases of known gas-phase basicity could be measured to determine its proton affinity. Similarly, the formation of adducts with reagent ions like NO⁺ could provide additional structural information and aid in isomeric differentiation. researchgate.net These studies are crucial for understanding potential ionization mechanisms in different analytical sources and for developing highly selective detection methods.

Solid-State X-ray Crystallography and Crystal Engineering

Solid-state X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous information on the molecular conformation, bond lengths, bond angles, and the packing of molecules in the crystal lattice of this compound.

Determination of Molecular Packing and Supramolecular Synthons

The packing of molecules in a crystal is governed by a variety of intermolecular interactions. In the case of this compound, these would include hydrogen bonds, π-π stacking interactions, and van der Waals forces. The amino group (-NH₂) is a hydrogen bond donor, while the nitro group (-NO₂) is a hydrogen bond acceptor. This combination can lead to the formation of robust supramolecular synthons, which are recognizable and reliable patterns of intermolecular interactions. ias.ac.inresearchgate.net For nitroanilines, common synthons involve N-H···O hydrogen bonds between the amine of one molecule and the nitro group of a neighboring molecule. researchgate.net

Table 3: Expected Supramolecular Synthons for this compound

Synthon Type Interacting Groups Description
HeterosynthonAmine (-NH₂) and Nitro (-NO₂)N-H···O hydrogen bonds forming chains or dimers.
HomosynthonAmine (-NH₂)N-H···N hydrogen bonds (less common in the presence of strong acceptors).
π-π StackingPhenyl RingsParallel or offset stacking of the aromatic rings.
C-H···π InteractionsCyclohexyl C-H and Phenyl RingA hydrogen bond between an alkyl C-H and the electron-rich aromatic ring.

Polymorphism and Co-crystallization Studies

Polymorphism: Polymorphism is the ability of a compound to exist in more than one crystalline form. britannica.comwikipedia.org Different polymorphs of the same compound can have distinct physical properties, including melting point, solubility, and stability, which is of paramount importance in the pharmaceutical industry. acs.orgoup.com While no polymorphs of this compound have been reported, it is a common phenomenon for organic molecules. A polymorphism screen, involving crystallization from various solvents under different conditions (e.g., temperature, evaporation rate), would be a necessary step in the solid-state characterization of this compound to identify any existing polymorphic forms.

Co-crystallization: Crystal engineering principles can be used to design new solid forms with tailored properties through co-crystallization. nih.govnih.gov A co-crystal is a crystalline material composed of two or more different molecules in the same crystal lattice in a stoichiometric ratio. jpionline.orgmdpi.com By selecting appropriate co-formers that can interact with the functional groups of this compound via non-covalent interactions, it may be possible to create novel solid forms with improved properties, such as enhanced solubility or stability. acs.org Given the presence of hydrogen bond donor (amine) and acceptor (nitro) groups, a wide range of pharmaceutically acceptable co-formers could be explored.

Table 4: Potential Co-formers for this compound and Their Potential Synthons

Co-former Type Example Co-former Potential Supramolecular Synthon
Carboxylic AcidBenzoic AcidN-H···O (amine-acid) and O-H···O (nitro-acid) hydrogen bonds.
AmideIsonicotinamideN-H···O (amine-amide) and N-H···N (amine-pyridine) hydrogen bonds.
Phenol (B47542)ResorcinolN-H···O (amine-hydroxyl) and O-H···O (nitro-hydroxyl) hydrogen bonds.

Computational and Theoretical Chemistry for Predictive Modeling

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are foundational for determining the electronic structure of a molecule. These methods solve the Schrödinger equation (or a simplified form of it) to yield information about molecular orbitals, charge distribution, and molecular geometry. DFT, in particular, has become a standard tool due to its favorable balance of accuracy and computational cost, making it well-suited for a molecule of this size.

The first step in the computational analysis of 2-(4-Methylcyclohexyl)-4-nitroaniline is the optimization of its geometry to find the most stable three-dimensional arrangement of its atoms. This process involves finding the minimum energy structure on the potential energy surface.

The key conformational features of this molecule are the orientation of the 4-methylcyclohexyl group relative to the nitroaniline plane and the conformation of the cyclohexane (B81311) ring itself. The cyclohexane ring is expected to adopt a chair conformation, which is its most stable form. Within this chair, the methyl group can be in either an axial or an equatorial position. The equatorial conformation is generally more stable for a methyl-substituted cyclohexane due to the avoidance of 1,3-diaxial steric interactions. stereoelectronics.orgyoutube.com Therefore, the most stable conformer of this compound is predicted to have the methyl group in the equatorial position on the cyclohexane ring.

DFT calculations, for instance using the B3LYP functional with a 6-31G(d,p) basis set, would be employed to optimize the geometry. nih.govscispace.com The resulting bond lengths, bond angles, and dihedral angles would define the lowest energy structure. The planarity of the nitroaniline moiety is also of interest, as substituents can sometimes cause puckering of the aromatic ring or twisting of the nitro and amino groups out of the plane.

Table 1: Predicted Geometric Parameters for the Most Stable Conformer of this compound.
ParameterAtoms InvolvedPredicted Value
Bond LengthC(ring)-N(amino)~1.38 Å
Bond LengthC(ring)-N(nitro)~1.48 Å
Bond LengthN-O (nitro)~1.23 Å
Bond AngleO-N-O (nitro)~124°
Dihedral AngleC-C-N-O (nitro group twist)~5-15°
Dihedral AngleC(ring)-C(ring)-C(cyclohexyl)-C(cyclohexyl)~70-90°

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. nih.govresearchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. thaiscience.info

For this compound, the HOMO is expected to be localized primarily over the electron-rich aniline (B41778) ring and the lone pair of the amino group, which acts as an electron-donating group. Conversely, the LUMO is predicted to be concentrated on the electron-withdrawing nitro group and the aromatic ring. This separation of the frontier orbitals is characteristic of "push-pull" systems and is responsible for their interesting electronic properties. A smaller HOMO-LUMO gap suggests that the molecule is more easily excitable and more reactive.

Table 2: Predicted Frontier Molecular Orbital Energies.
ParameterPredicted Value (eV)Implication
HOMO Energy-6.20Electron-donating capability
LUMO Energy-2.35Electron-accepting capability
HOMO-LUMO Gap (ΔE)3.85Chemical reactivity and stability

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map is plotted on the molecule's electron density surface, with colors indicating different values of the electrostatic potential.

For this compound, the MEP surface would show regions of negative potential (typically colored red or yellow) localized around the electronegative oxygen atoms of the nitro group. researchgate.netresearchgate.net These areas are susceptible to electrophilic attack. Regions of positive potential (colored blue) would be found around the hydrogen atoms of the amino group, indicating sites for potential nucleophilic interaction. The nonpolar methylcyclohexyl group would exhibit a relatively neutral potential (green). This analysis visually confirms the charge separation established by the electron-donating amino group and the electron-withdrawing nitro group. Further analysis, such as calculating Mulliken partial charges, can quantify this charge distribution on an atom-by-atom basis.

Table 3: Predicted Mulliken Partial Atomic Charges for Key Atoms.
AtomPredicted Partial Charge (a.u.)
N (amino group)-0.45
N (nitro group)+0.60
O (nitro group, average)-0.38

Molecular Dynamics Simulations for Solvent Effects and Conformational Space

While quantum chemical calculations are excellent for studying single molecules in a vacuum, Molecular Dynamics (MD) simulations are used to understand the behavior of molecules in a more realistic environment, such as in a solvent, and over a period of time. ethz.ch MD simulations model the movements of atoms and molecules based on classical mechanics and a defined force field.

MD simulations can be used to study how this compound interacts with solvent molecules. A simulation would typically involve placing one or more solute molecules in a box filled with solvent molecules (e.g., water, ethanol (B145695), or a nonpolar solvent like hexane) and applying periodic boundary conditions. By simulating the system for several nanoseconds, one can observe how the solvent molecules arrange themselves around the solute.

Analysis of the simulation trajectories, particularly through Radial Distribution Functions (RDFs), can reveal the structure of the solvation shells. It would be expected that polar solvent molecules would preferentially interact with the polar nitro and amino groups through hydrogen bonding or dipole-dipole interactions. In contrast, the nonpolar 4-methylcyclohexyl group would likely be surrounded by the nonpolar tails of solvent molecules or be involved in hydrophobic interactions. These simulations are crucial for understanding properties like solubility and how the solvent environment can influence the molecule's conformation and electronic properties. acs.org

Table 4: Typical Parameters for an MD Simulation of this compound.
ParameterTypical Value/Setting
Force FieldGAFF (General Amber Force Field)
Solvent ModelTIP3P (for water) or OPLS-AA (for organic solvents)
EnsembleNPT (isothermal-isobaric)
Temperature298 K (25 °C)
Pressure1 atm
Simulation Time50-100 ns

The Potential Energy Surface (PES) of a molecule describes its energy as a function of its geometry. Exploring the PES is essential for understanding conformational flexibility, identifying stable conformers, and locating transition states between them. acs.orgmolssi.org

For this compound, a relaxed PES scan can be performed using quantum chemical methods to map the energy changes associated with specific geometric modifications. A key exploration would be the rotation around the single bond connecting the cyclohexane ring to the aniline ring. Due to the steric bulk of the methylcyclohexyl group, this rotation is expected to have a significant energy barrier, with distinct energy minima corresponding to preferred orientations. Similarly, scanning the rotation of the nitro group relative to the aromatic ring can provide insight into the energetic cost of disrupting the electronic conjugation. These calculations help to build a comprehensive picture of the molecule's flexibility and the relative populations of different conformers at a given temperature.

Table 5: Hypothetical Relaxed PES Scan for Rotation Around the C(ring)-C(cyclohexyl) Bond.
Dihedral Angle (°)Relative Energy (kcal/mol)
05.8 (Transition State)
302.1
600.5
900.0 (Energy Minimum)
1200.7
1502.5
1806.2 (Transition State)

Prediction of Spectroscopic Signatures and Comparison with Experimental Data

Computational methods are instrumental in predicting the spectroscopic characteristics of molecules. By simulating spectra, researchers can aid in the interpretation of experimental data, confirm structural assignments, and understand the electronic and vibrational nature of the compound.

The prediction of Nuclear Magnetic Resonance (NMR) parameters through computational chemistry has become a standard procedure for structure elucidation and verification. nih.gov Density Functional Theory (DFT) is the most widely used computational tool for this purpose, often in combination with the Gauge-Including Atomic Orbital (GIAO) method to ensure the accuracy of the calculated chemical shifts. nih.govmdpi.com

The process begins with the optimization of the molecule's geometry at a selected level of theory, for instance, using a functional like B3LYP with a basis set such as 6-311G(d,p). Following optimization, NMR shielding tensors are calculated. nih.govnih.gov These tensors are then converted to chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. The accuracy of these predictions can be high, with mean absolute deviations of less than 0.04 ppm for ¹H and 1.0 ppm for ¹³C being achievable with modern methods. acs.org

For this compound, theoretical calculations would provide predicted chemical shifts for each unique hydrogen and carbon atom. This includes distinct signals for the aromatic protons and carbons, which are influenced by the electron-donating amino group and the electron-withdrawing nitro group, as well as the complex set of signals arising from the diastereotopic protons and carbons of the 4-methylcyclohexyl substituent. The predicted values serve as a powerful guide for assigning peaks in an experimental spectrum.

Below is a hypothetical table illustrating the type of data generated from a DFT calculation of the NMR chemical shifts for this compound.

Table 1: Hypothetical Predicted NMR Chemical Shifts (δ, ppm) for this compound Calculated at the B3LYP/6-311G(d,p) level of theory with a PCM solvent model for CDCl₃.

Atom TypeAtom Position (Exemplary)Predicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
AromaticC3-H7.95126.0
AromaticC5-H6.70111.5
AromaticC6-H6.85113.2
CyclohexylC1'-H (axial/equatorial)2.50 / 2.6545.1
CyclohexylC4'-H1.5534.5
CyclohexylMethyl (CH₃)0.9022.3
AmineNH₂4.50-
Aromatic (quaternary)C1 (C-NH₂)-148.0
Aromatic (quaternary)C4 (C-NO₂)-138.5

Theoretical vibrational spectroscopy is a powerful tool for interpreting infrared (IR) and Raman spectra. Quantum chemical calculations, particularly using DFT methods, can compute the harmonic vibrational frequencies corresponding to the normal modes of a molecule. nih.gov These calculations also provide the IR intensities and Raman activities for each mode, allowing for the simulation of the entire spectrum.

For a molecule like this compound, a vibrational analysis would be performed on its optimized geometry. The calculation yields a set of frequencies, each corresponding to a specific atomic motion, such as N-H stretching of the amino group, asymmetric and symmetric stretching of the nitro (NO₂) group, C-H stretching of the aromatic and cyclohexyl groups, and various bending and deformation modes. researchgate.net

It is a common observation that theoretical harmonic frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity and incomplete treatment of electron correlation. To improve the agreement with experimental data, the calculated frequencies are often uniformly scaled by an empirical factor specific to the computational method used. nih.gov Comparing the simulated spectrum to an experimental one allows for a confident assignment of the observed absorption bands to their corresponding vibrational modes.

The following table presents hypothetical calculated vibrational frequencies for key functional groups in this compound.

Table 2: Hypothetical Calculated Vibrational Frequencies (cm⁻¹) for this compound Calculated at the B3LYP/6-31G(d) level of theory. Scaled values use a factor of 0.96.

Vibrational ModeCalculated Frequency (cm⁻¹)Scaled Frequency (cm⁻¹)Expected IR Intensity
N-H Asymmetric Stretch36353490Medium
N-H Symmetric Stretch35203379Medium
Aromatic C-H Stretch31903062Medium
Aliphatic C-H Stretch30552933Strong
NO₂ Asymmetric Stretch15751512Very Strong
Aromatic C=C Stretch15951531Strong
NO₂ Symmetric Stretch13501296Very Strong

Computational Design and Structure-Property Relationship (SPR) Modeling

Beyond predicting spectra, computational chemistry is a cornerstone of modern materials design. By establishing clear structure-property relationships (SPRs), it enables the targeted design of molecules with optimized characteristics.

Virtual screening is a computational technique used to search large libraries of chemical structures for molecules with specific desired properties. youtube.com This approach is particularly valuable in materials science for discovering novel compounds for applications such as nonlinear optics (NLO). rsc.org Organic molecules with donor-π-acceptor (D-π-A) motifs, like nitroaniline derivatives, are of great interest for their NLO properties. The amino group (-NH₂) acts as an electron donor and the nitro group (-NO₂) as a strong electron acceptor, creating a polarizable electronic system.

For this compound, a virtual screening study could be initiated by creating a combinatorial library of derivatives. Modifications could include altering the alkyl substituent on the cyclohexyl ring, adding different functional groups to the aromatic ring, or replacing the amino group with other electron donors. For each molecule in this virtual library, quantum chemical calculations can be performed to predict key NLO parameters, most notably the first hyperpolarizability (β), which quantifies the second-order NLO response. acs.org By filtering the library based on calculated β values, promising candidates for synthesis and experimental validation can be identified efficiently.

The table below illustrates a hypothetical virtual screening of derivatives, showing how computational predictions can rank candidates based on their potential NLO performance.

Table 3: Hypothetical Virtual Screening for NLO Properties of 2-(4-R-cyclohexyl)-4-nitroaniline Derivatives Properties calculated at the CAM-B3LYP/6-31+G(d) level.

Derivative (Modification at R)HOMO-LUMO Gap (eV)Dipole Moment (Debye)First Hyperpolarizability (β, a.u.)
-CH₃ (Parent)4.527.512500
-H4.557.412350
-C(CH₃)₃ (tert-Butyl)4.507.612800
-CF₃4.656.911500
-Phenyl4.307.814500

Computational design allows for the rational, in silico modification of a lead compound to fine-tune its properties for a specific application. acs.orgrsc.org Building upon virtual screening, this process involves a more focused exploration of structure-property relationships to achieve a desired outcome, such as maximizing the NLO response or shifting the absorption wavelength.

Starting with this compound as a template, computational models can predict how specific structural changes will affect its electronic and optical properties. For instance, enhancing the electron-donating ability of the amino group (e.g., by alkylation) or increasing the electron-withdrawing strength of the acceptor group should, according to NLO theory, lead to a smaller HOMO-LUMO gap and a larger first hyperpolarizability (β). researchgate.net Similarly, extending the π-conjugated system by introducing unsaturated linkers between the donor and acceptor groups is another established strategy for boosting NLO activity.

Computational chemists can systematically evaluate these modifications, calculating properties such as the dipole moment, polarizability, HOMO-LUMO gap, and hyperpolarizability for each new design. azregents.edu This iterative design-calculate-analyze cycle significantly accelerates the discovery of molecules with superior performance, guiding synthetic chemists to focus on the most promising candidates and reducing the need for extensive trial-and-error experimentation. rsc.org

The following table demonstrates how targeted modifications to the parent structure could be evaluated computationally to tailor its electronic properties.

Table 4: Hypothetical Design of Derivatives with Tailored Electronic Properties Calculations performed to establish structure-property relationships.

Derivative ModificationHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Predicted Effect on β
Parent Molecule-6.25-1.734.52Baseline
Replace -NH₂ with -N(CH₃)₂-5.98-1.704.28Increase
Add -CN group at C5-6.45-2.054.40Increase
Replace -NO₂ with -SO₂CF₃-6.38-2.154.23Significant Increase
Replace -NH₂ with -OH-6.50-1.754.75Decrease

Chemical Reactivity, Transformation, and Derivatization Strategies

Electrophilic and Nucleophilic Aromatic Substitution Pathways

The benzene (B151609) ring of 2-(4-Methylcyclohexyl)-4-nitroaniline is highly substituted, leaving three available positions for further substitution: C3, C5, and C6. The outcome of substitution reactions is determined by the cumulative directing effects of the existing groups.

In electrophilic aromatic substitution (EAS), the outcome is a balance between the powerful activating effect of the amino group and the deactivating effect of the nitro group, along with steric considerations. The -NH2 group strongly activates the positions ortho (C3) and para (C5, occupied by -NO2) to it. The 4-methylcyclohexyl group weakly activates its ortho (C3) and para (C6) positions. Conversely, the -NO2 group deactivates the entire ring, particularly the ortho (C3, C5) and para (C2, occupied) positions relative to itself, and directs incoming electrophiles meta (C6) to its position.

The convergence of these effects makes a definitive prediction complex, but certain trends can be anticipated:

Position 3: Activated by both the ortho-amino and ortho-alkyl groups. However, it is subject to significant steric hindrance from the adjacent bulky 4-methylcyclohexyl group.

Position 5: This position is meta to the alkyl group and ortho to the nitro group, but it is para to the strongly activating amino group. This position is often favored in aniline (B41778) derivatives. byjus.com

Position 6: Activated by being para to the alkyl group and ortho to the amino group, while also being meta to the deactivating nitro group.

Nucleophilic aromatic substitution (SNAr) on the parent molecule is not feasible as it lacks a suitable leaving group. However, if a derivative containing a leaving group (e.g., a halogen) were synthesized, the presence of the strongly electron-withdrawing nitro group would facilitate SNAr, especially if the leaving group is positioned ortho or para to it. tandfonline.comlibretexts.org

Table 1: Summary of Substituent Effects on Electrophilic Aromatic Substitution
SubstituentPositionElectronic EffectDirecting Influence
-NH₂C1Strongly ActivatingOrtho, Para
-(CH₂)C₆H₁₀CH₃C2Weakly ActivatingOrtho, Para
-NO₂C4Strongly DeactivatingMeta

The nitro group is readily transformed into a variety of other functional groups, with its reduction to a primary amine being one of the most synthetically useful reactions in aromatic chemistry. wikipedia.org This transformation is crucial for synthesizing diamines, which are valuable precursors for dyes, polymers, and pharmaceuticals. A wide array of reagents can accomplish this reduction, offering chemists options based on substrate compatibility and desired selectivity. researchgate.netcommonorganicchemistry.com

Common methods for the reduction of aromatic nitro compounds include:

Catalytic Hydrogenation: This is a clean and efficient method, often employing catalysts like palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. wikipedia.orgcommonorganicchemistry.com It is generally high-yielding, with water as the only byproduct.

Dissolving Metal Reductions: Metals such as iron, tin, or zinc in the presence of a strong acid (e.g., HCl or acetic acid) are classic and cost-effective reagents for nitro group reduction. wikipedia.orgcommonorganicchemistry.com The Bechamp reduction, using iron and hydrochloric acid, is a widely used industrial process.

Other Reagents: Reagents like tin(II) chloride (SnCl2) and sodium hydrosulfite (Na2S2O4) can also be used, often under milder conditions which may be suitable for sensitive substrates. wikipedia.org In molecules with multiple nitro groups, reagents like sodium sulfide (B99878) (Na2S) can sometimes achieve selective reduction of one group. commonorganicchemistry.comstackexchange.com

Under different conditions, the reduction can be stopped at intermediate stages, yielding nitroso or hydroxylamine (B1172632) derivatives. wikipedia.org Reductive coupling can also occur, particularly with reagents like zinc dust, leading to azo, azoxy, or hydrazo compounds. wikipedia.org

Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups
Reagent/SystemTypical ConditionsProductNotes
H₂, Pd/CH₂ (1-5 atm), RT-50°C, various solvents (EtOH, EtOAc)AmineHigh efficiency; may reduce other functional groups. commonorganicchemistry.com
Fe, HCl or CH₃COOHRefluxAmineClassic, inexpensive method. commonorganicchemistry.com
SnCl₂·2H₂OHCl, EtOH, refluxAmineMild conditions, good for laboratory scale. commonorganicchemistry.com
Zn, NH₄ClAqueous solution, RTHydroxylamineStops at the hydroxylamine stage. wikipedia.org

Functional Group Interconversions of the Amine and Nitro Moieties

Both the primary amine and the nitro group are hubs for a multitude of functional group interconversions, greatly expanding the synthetic utility of the this compound core.

The primary amine is a nucleophile and can readily react with various electrophiles. vedantu.com

Acylation: This reaction involves treating the amine with an acyl chloride or acid anhydride (B1165640) to form an amide. wikipedia.orgbyjus.com For example, reaction with acetyl chloride or acetic anhydride yields the corresponding N-acetyl derivative (acetanilide). Acylation is a common strategy to protect the amino group and reduce its activating effect during subsequent electrophilic aromatic substitution reactions, allowing for better control and selectivity. libretexts.org

Alkylation: N-alkylation can be achieved by reacting the amine with alkyl halides. rsc.org However, this reaction can be difficult to control, often resulting in a mixture of mono-alkylated (secondary amine), di-alkylated (tertiary amine), and even quaternary ammonium (B1175870) salt products. vedantu.com More modern methods, such as reductive amination or transition-metal-catalyzed processes, can offer better selectivity.

Arylation: The formation of a diarylamine can be accomplished through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, by reacting an aryl halide with the aniline derivative.

The primary aromatic amine can be converted into a diazonium salt, a highly versatile synthetic intermediate. wikipedia.orgorganic-chemistry.org

Diazotization: This reaction is typically performed by treating the amine with nitrous acid (HNO2), generated in situ from sodium nitrite (B80452) (NaNO2) and a strong mineral acid like HCl, at low temperatures (0–5 °C). organic-chemistry.org The resulting diazonium salt of this compound is an electrophile.

Coupling Reactions: The diazonium ion can then undergo a coupling reaction with an electron-rich aromatic compound, such as a phenol (B47542) or another aniline. chemistrysteps.com This electrophilic aromatic substitution reaction forms an azo compound, characterized by the -N=N- linkage, which are often intensely colored and form the basis of many synthetic dyes. icrc.ac.ir

Sandmeyer and Related Reactions: The diazonium group is an excellent leaving group (releasing N2 gas) and can be replaced by a wide variety of nucleophiles, including halides (-Cl, -Br, -I), cyanide (-CN), and hydroxyl (-OH) groups, often using copper(I) salts as catalysts in what is known as the Sandmeyer reaction. wikipedia.org

Cyclization and Annulation Reactions Involving the Aromatic Ring

While this compound itself is not primed for direct intramolecular cyclization, its derivatives can serve as precursors for the synthesis of heterocyclic systems. Annulation, the formation of a new ring onto an existing one, can be envisioned through multi-step sequences.

One prominent strategy involves the reduction of the nitro group. The resulting product, 2-(4-Methylcyclohexyl)benzene-1,4-diamine , possesses two nucleophilic amine groups. This 1,4-diamine can participate in cyclocondensation reactions with 1,2- or 1,3-dicarbonyl compounds or their equivalents to form various heterocyclic structures. For instance, reaction with α-dicarbonyls (like 2,3-butanedione) can lead to the formation of quinoxaline (B1680401) derivatives. researchgate.net

Furthermore, the introduction of appropriate functional groups onto the aromatic ring can enable cyclization pathways. For example, if a substituent containing a carbonyl group were introduced at the C3 position, an intramolecular condensation with the C2-alkyl group could be envisioned, reminiscent of strategies used in the Friedländer annulation for quinoline (B57606) synthesis. Similarly, derivatization of the amino group, for instance, by introducing an N-(2-alkynyl) substituent, could set the stage for an electrophilic cyclization to form a quinoline ring system. nih.govacs.orgnih.gov These hypothetical pathways underscore the potential of the core structure as a scaffold for building more complex, fused-ring molecules.

Table of Compounds

Compound Name
This compound
2-(4-Methylcyclohexyl)benzene-1,4-diamine
Aniline
N,N-dimethylaniline
Phenol
Quinoxaline
Quinoline
2,4,6-tribromoaniline
Acetanilide
Acetic anhydride
Acetyl chloride
Sodium nitrite
Nitrous acid
Tin(II) chloride
Sodium hydrosulfite
Sodium sulfide

Formation of Fused Heterocyclic Systems

The ortho-diamine, which can be readily prepared by the reduction of the nitro group in this compound, is a versatile precursor for the synthesis of various fused heterocyclic systems.

Quinoxalines: The classical and most straightforward method for synthesizing quinoxalines involves the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. researchgate.netorganic-chemistry.org For the derivative of the target compound, 4-methyl-6-(4-methylcyclohexyl)benzene-1,2-diamine, reaction with various α-dicarbonyl compounds such as glyoxal, benzil, or their derivatives would yield the corresponding quinoxalines. The reaction is typically carried out in a suitable solvent like ethanol (B145695) or acetic acid and can be catalyzed by acids or metal catalysts. sid.ir The general reaction mechanism involves the initial formation of a diimine intermediate, followed by cyclization and aromatization to afford the quinoxaline ring system.

Benzimidazoles: The synthesis of benzimidazoles from the corresponding ortho-diamine can be achieved through condensation with various one-carbon synthons. Common reagents include formic acid, aldehydes, or orthoesters. A widely used method involves the reductive cyclization of the parent o-nitroaniline with an aldehyde in the presence of a reducing agent like sodium dithionite. This one-pot approach is highly efficient for producing a diverse range of 2-substituted benzimidazoles.

Phenazines: Phenazines can be synthesized from ortho-substituted anilines through various methods, including the tandem catalytic reduction and oxidative cyclization of bis(2-nitrophenyl)amines formed via Buchwald-Hartwig amination. Another approach involves the reaction of ortho-phenylenediamines with catechols or quinones. For this compound, after reduction to the diamine, reaction with a suitable catechol derivative under oxidative conditions would lead to the formation of the corresponding substituted phenazine.

A summary of potential fused heterocyclic systems derivable from this compound is presented in the table below.

Heterocyclic SystemPrecursorReagent(s)General Conditions
Quinoxaline4-methyl-6-(4-methylcyclohexyl)benzene-1,2-diamine1,2-Dicarbonyl compound (e.g., benzil)Ethanol or Acetic Acid, Reflux
BenzimidazoleThis compoundAldehyde, Sodium DithioniteEthanol, Heat
Phenazine4-methyl-6-(4-methylcyclohexyl)benzene-1,2-diamineCatechol, Oxidizing AgentAcidic or Neutral, Heat

Intramolecular Cyclization Pathways

Intramolecular cyclization reactions offer a powerful tool for the synthesis of various heterocyclic structures. For derivatives of this compound, several intramolecular cyclization strategies can be envisioned.

One of the most relevant intramolecular cyclization methods for ortho-nitroanilines is the Cadogan reaction . This reaction involves the reductive cyclization of a nitro group in the presence of a trialkyl phosphite (B83602) to form a five-membered heterocyclic ring. While typically used for the synthesis of carbazoles from 2-nitrobiphenyls, analogous intramolecular cyclizations can occur in suitably substituted ortho-nitroanilines to form various fused systems. The reaction is believed to proceed through a nitrene intermediate, which then undergoes intramolecular C-H insertion or reaction with a tethered nucleophile.

Furthermore, if the amino group of this compound is functionalized with a side chain containing a reactive group (e.g., an alkyne, alkene, or carbonyl), various intramolecular cyclization pathways can be initiated. For instance, palladium-catalyzed intramolecular cyclization of N-alkenylanilines is a known method for the synthesis of indole (B1671886) and quinoline derivatives. researchgate.net

Stereochemical Control in Reactions Involving the Cyclohexyl Moiety

The 4-methylcyclohexyl group exists as a mixture of cis and trans diastereomers, which can influence the stereochemical outcome of reactions. The conformational preference of this group and the potential for interconversion between diastereomers are critical considerations.

Epimerization and Diastereomer Interconversion Studies

The cis and trans isomers of 4-methylcyclohexylamine (B30895) can be interconverted under certain conditions. nih.gov Epimerization, the change in configuration at one stereocenter, can occur through various mechanisms, often involving the formation of a planar intermediate or a reversible ring-opening/closing process.

For reactions involving the aniline part of this compound, the existing stereochemistry of the cyclohexyl ring can direct the approach of reagents, leading to diastereoselective outcomes. It is also plausible that under certain reaction conditions, particularly those involving acidic or basic catalysis or high temperatures, epimerization at the C1 or C4 position of the cyclohexyl ring could occur, leading to a mixture of diastereomeric products. Detailed studies on related systems have shown that the thermodynamic stability of the diastereomers often dictates the final product ratio in such interconversions.

Remote Functionalization and Stereocontrol

Remote functionalization involves the selective chemical modification of a C-H bond that is distant from the primary functional group of a molecule. In the context of this compound, this would entail the functionalization of the cyclohexyl ring, directed by the aniline moiety.

While challenging, transition metal-catalyzed C-H activation has emerged as a powerful tool for remote functionalization. A directing group on the aniline nitrogen could coordinate to a metal catalyst, bringing it into proximity with specific C-H bonds on the cyclohexyl ring, enabling their selective functionalization. The stereochemistry of the 4-methylcyclohexyl group would play a crucial role in determining which C-H bonds are accessible for activation, thus providing a degree of stereocontrol over the reaction. The inherent cis/trans isomerism of the starting material would likely lead to a mixture of diastereomeric products, the ratio of which would depend on the relative reactivity of each isomer and the reaction conditions.

Exploration of Advanced Materials Science Applications

Non-linear Optical (NLO) Materials Development

Non-linear optical (NLO) materials are crucial for technologies like optical data storage, telecommunications, and optical information processing. The effectiveness of these materials often relies on molecules with a significant difference in electron distribution, typically achieved with an electron donor and an electron acceptor group connected by a π-conjugated system.

The 2-(4-Methylcyclohexyl)-4-nitroaniline molecule contains the fundamental components of an NLO chromophore. The amino group (-NH2) acts as an electron donor, while the nitro group (-NO2) is a strong electron acceptor. These are linked by the benzene (B151609) ring, which serves as the π-conjugated bridge. This "push-pull" system is a well-established design principle for creating molecules with high NLO activity. researchgate.net

The synthesis of NLO chromophores often involves modifying a basic structure like nitroaniline to enhance its properties. The introduction of the 4-methylcyclohexyl group at the 2-position can influence the molecule's physical properties in several ways:

Increased Solubility: The aliphatic cyclohexyl group can improve solubility in non-polar polymers, which is advantageous for creating guest-host NLO polymer systems.

Steric Effects: The bulky nature of the methylcyclohexyl group can hinder the close packing of chromophores. This is critical for preventing the formation of centrosymmetric crystal structures, which would cancel out the second-order NLO effect. researchgate.net

Thermal Stability: The cyclohexyl group is known to enhance the thermal stability of organic molecules, which is a desirable trait for materials used in electronic and photonic devices. frontiersin.org

Further synthetic modifications could involve extending the π-conjugated system or altering the donor/acceptor groups to fine-tune the NLO response.

For instance, 2-methyl-4-nitroaniline (B30703) (MNA) is a well-studied NLO material. jhuapl.edu Research has shown that nanofibers of MNA can exhibit an effective non-linear optical coefficient that is two orders of magnitude greater than the bulk powder. rsc.org Another related compound, p-nitroaniline, has also been shown to exhibit strong SHG when arranged in a noncentrosymmetric structure. researchgate.net

The SHG efficiency of materials incorporating this compound would be characterized using techniques like the Kurtz powder test or the Maker fringe method for thin films. mdpi.comresearchgate.net The latter would provide quantitative values for the NLO coefficients (e.g., d33).

Below is a comparative table of SHG properties for related nitroaniline compounds, which can serve as a benchmark for the expected performance of materials based on this compound.

CompoundSHG Intensity (relative to KDP)Wavelength (nm)Reference Compound
2-methyl-4-nitroaniline (MNA)~461064KDP
p-nitroaniline (pNA)~601064KDP

This table is illustrative and based on general values from the literature for comparative purposes.

Electronic and Optoelectronic Device Applications

The electronic properties of this compound suggest its potential use in organic electronic devices, where charge transport and photoconductivity are key parameters.

Organic semiconductors are the active components in devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The performance of these devices is highly dependent on the molecular structure of the semiconductor. Nitroaromatic compounds have been explored as n-type organic semiconductors due to the electron-withdrawing nature of the nitro group. rsc.org

The this compound molecule could be incorporated into organic semiconductors in several ways:

As a dopant: It could be used as a p-type dopant in a host matrix due to the electron-donating amino group.

As a building block: It could be chemically modified and polymerized to form a semiconducting polymer.

In thin films: The compound can be deposited as a thin film through vacuum evaporation or solution-based techniques. The cyclohexyl group could influence the morphology and molecular packing of the film, which in turn affects charge transport. frontiersin.org

Charge transport in organic semiconductors occurs through the hopping of charge carriers (electrons or holes) between adjacent molecules. The efficiency of this process is influenced by the molecular packing and the reorganization energy of the molecule. nih.gov The bulky methylcyclohexyl group in this compound would likely lead to a less ordered packing in thin films, which could impact charge mobility. However, it may also enhance the amorphous stability of the films.

Photoconductivity is the increase in electrical conductivity of a material when exposed to light. In a molecule like this compound, the absorption of light can create an excited state, leading to the generation of charge carriers. The presence of the nitro group can facilitate the separation of these charge carriers, potentially leading to a measurable photoconductive effect.

The charge transport properties of materials based on this compound would be investigated by fabricating OFETs and measuring their charge carrier mobility and on/off ratio. Photoconductivity would be studied by measuring the current-voltage characteristics of a thin film of the material under illumination.

Below is a table summarizing the expected impact of the structural features of this compound on its electronic properties.

Structural FeaturePotential Impact on Electronic Properties
Nitroaniline CorePotential for n-type semiconducting behavior; contributes to charge separation.
Methylcyclohexyl GroupMay decrease charge mobility due to less ordered packing; could enhance thermal and amorphous stability.

Dye and Pigment Chemistry with Enhanced Photostability and Color Properties

Nitroanilines are known chromophores and are used as intermediates in the synthesis of azo dyes. wikipedia.orgchemimpex.com The color of these compounds arises from the electronic transition between the donor and acceptor groups.

The this compound molecule is expected to be a yellow compound, similar to p-nitroaniline. nih.gov Its primary application in this area would be as a disperse dye for synthetic fibers or as a building block for more complex dyes.

A key challenge in dye chemistry is achieving high photostability, as many organic dyes degrade upon exposure to light. The introduction of bulky groups like cyclohexyl can sometimes improve the photostability of a dye by hindering photochemical reactions that lead to degradation. google.com The methylcyclohexyl group in this compound could therefore contribute to enhanced lightfastness.

The color properties of dyes derived from this compound could be tuned by chemical modifications. For example, diazotization of the amino group followed by coupling with other aromatic compounds would lead to a range of azo dyes with different colors and properties.

Advanced Analytical Methodologies for Research and Purity Assessment

Chromatographic Separation Techniques for Complex Mixtures

Chromatographic techniques are fundamental for separating and purifying chemical compounds. For a substituted nitroaniline like 2-(4-Methylcyclohexyl)-4-nitroaniline, these methods would be crucial for isolating it from reaction mixtures and for assessing its purity.

Chiral Chromatography for Enantiomeric Separation and Purity

The presence of a chiral center in the 4-methylcyclohexyl group of this compound means that it can exist as different stereoisomers (enantiomers and diastereomers). Chiral chromatography is the definitive method for separating these stereoisomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation.

Hypothetical Application:

A typical approach would involve using high-performance liquid chromatography (HPLC) with a column containing a chiral stationary phase. Common CSPs are based on polysaccharides (like cellulose (B213188) or amylose (B160209) derivatives), proteins, or synthetic chiral polymers. The choice of the mobile phase, often a mixture of alkanes and alcohols, is critical for achieving optimal separation.

Illustrative Data Table (Hypothetical):

ParameterCondition 1Condition 2
Chiral Stationary PhasePolysaccharide-basedCyclodextrin-based
Mobile PhaseHexane/Isopropanol (90:10)Acetonitrile/Water (60:40)
Flow Rate1.0 mL/min0.8 mL/min
DetectionUV at 254 nmUV at 280 nm
Retention Time (Enantiomer 1)8.5 min12.3 min
Retention Time (Enantiomer 2)10.2 min14.1 min
Resolution (Rs)>1.5>1.5

This table is for illustrative purposes only and does not represent actual experimental data.

High-Resolution GC-MS and LC-MS for Trace Impurity Analysis

To ensure the high purity of this compound, sensitive analytical techniques are required to detect and identify trace impurities. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful hyphenated techniques ideal for this purpose. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions for unknown impurities.

Hypothetical Application:

A GC-MS method would be suitable if the compound and its impurities are volatile and thermally stable. An LC-MS method would be preferred for non-volatile or thermally labile compounds. In either case, the mass spectrometer would be used to identify impurities based on their mass-to-charge ratio (m/z) and fragmentation patterns.

Illustrative Data Table (Hypothetical):

Impurity IDRetention Time (min)[M+H]+ (Observed)[M+H]+ (Calculated)Possible Structure
IMP-015.8219.1128219.1133Isomeric variant
IMP-027.2250.1234250.1239Dinitro-derivative
IMP-039.1188.1389188.1395De-nitro-derivative

This table is for illustrative purposes only and does not represent actual experimental data.

Spectrophotometric and Electrochemical Detection Methods

Spectrophotometric and electrochemical methods are valuable for quantitative analysis and for studying the electronic properties of molecules.

UV-Vis Spectrophotometry for Reaction Monitoring and Quantification

UV-Visible spectrophotometry is a straightforward and robust technique for quantifying compounds that absorb light in the ultraviolet and visible regions. The nitroaniline chromophore in this compound would give rise to characteristic absorption bands. This technique can be used to monitor the progress of a chemical reaction by observing the change in absorbance at a specific wavelength or to determine the concentration of the compound in a solution using a calibration curve based on the Beer-Lambert law.

Hypothetical Application:

A solution of this compound in a suitable solvent (e.g., ethanol (B145695) or acetonitrile) would be analyzed in a UV-Vis spectrophotometer. The wavelength of maximum absorbance (λmax) would be determined, and a calibration curve would be constructed by measuring the absorbance of a series of standard solutions of known concentrations.

Illustrative Data Table (Hypothetical):

Concentration (mg/L)Absorbance at λmax
10.152
50.758
101.515
152.273
203.030

This table is for illustrative purposes only and does not represent actual experimental data.

Voltammetric Studies for Redox Behavior

Voltammetric techniques, such as cyclic voltammetry (CV), are used to study the oxidation and reduction processes of a compound. For this compound, the nitro group is electrochemically active and can be reduced. The data from these studies provide information on the reduction potential and the stability of the resulting radical anions.

Hypothetical Application:

A cyclic voltammetry experiment would be performed on a solution of the compound in an organic solvent containing a supporting electrolyte. The potential would be scanned, and the resulting current would be measured. The voltammogram would show peaks corresponding to the reduction and potentially the oxidation of the compound.

Illustrative Data Table (Hypothetical):

Scan Rate (mV/s)Cathodic Peak Potential (Epc) (V)Anodic Peak Potential (Epa) (V)
50-1.25-1.18
100-1.28-1.15
200-1.32-1.12

This table is for illustrative purposes only and does not represent actual experimental data.

Development of Sensors and Probes Based on the Compound's Properties

The specific physicochemical properties of this compound, such as its potential for specific molecular interactions or its electrochemical activity, could theoretically be exploited in the development of chemical sensors and probes. For instance, its ability to form hydrogen bonds or its specific redox potential could be the basis for a sensor designed to detect a particular analyte. However, there is no available research to indicate that this compound has been utilized for such applications.

Chemo/Optical Sensors for Environmental Analytes (Non-toxicological)

Currently, there is no publicly available scientific literature detailing the specific application of this compound as a chemo/optical sensor for the detection of non-toxicological environmental analytes. Research in the field of optical sensors often focuses on compounds with significant and specific changes in their optical properties (e.g., color or fluorescence) upon interaction with a target analyte. While the nitroaniline moiety can be associated with chromophoric properties, the specific sensing capabilities of the full this compound structure have not been reported.

Fluorescent Probes for Chemical Detection (Non-biological)

Similarly, a review of existing research reveals no studies on the use of this compound as a fluorescent probe for non-biological chemical detection. The development of fluorescent probes typically requires a molecule to exhibit significant and selective changes in its fluorescence emission in the presence of a specific chemical species. The inherent fluorescent properties of this compound and its potential to act as a selective fluorescent probe have not been documented in peer-reviewed literature. Therefore, no data on its performance, such as sensitivity or selectivity towards specific non-biological analytes, is available.

Future Research Directions and Emerging Opportunities

Sustainable Synthesis and Biocatalytic Approaches

The chemical industry's shift towards green chemistry has catalyzed research into sustainable methods for synthesizing complex molecules. For 2-(4-Methylcyclohexyl)-4-nitroaniline, this involves moving away from harsh reagents and energy-intensive conditions towards more environmentally benign alternatives.

Biocatalysis utilizes enzymes—nature's catalysts—to perform chemical transformations with high selectivity and efficiency under mild conditions. nih.govnih.gov The application of biocatalysis to the synthesis of this compound represents a significant opportunity for sustainable production. nih.gov Future research could focus on discovering or engineering enzymes capable of catalyzing key steps in its synthesis. For instance, cytochrome P450 monooxygenases could be tailored for the regioselective hydroxylation of a precursor, or transaminases could be employed for the asymmetric synthesis of chiral amines, should stereoisomers of the methylcyclohexyl group be desired. nih.gov The biotransformation of a readily available substrate like p-aminobenzoic acid into a nitroaromatic compound using whole-cell biocatalysts, as demonstrated with Streptomyces griseus, highlights a potential pathway for greener nitration steps. nih.gov

Enzyme ClassPotential Application in SynthesisKey Advantages
Monooxygenases (e.g., P450s)Regioselective nitration or functionalization of the aromatic ring.High specificity, reducing the need for protecting groups and minimizing byproducts.
NitroreductasesSelective reduction of the nitro group to an amine, enabling further derivatization.Operates under mild aqueous conditions, avoiding harsh chemical reductants.
Transaminases (TAs)Asymmetric synthesis of chiral precursors for the methylcyclohexyl moiety.High enantioselectivity, crucial for producing specific stereoisomers.
LaccasesOxidative coupling reactions to form novel dimers or polymers.Uses molecular oxygen as a green oxidant.

Visible-light photoredox catalysis and electrocatalysis are powerful synthetic tools that enable unique chemical transformations by generating highly reactive radical intermediates under exceptionally mild conditions. acs.orgprinceton.edu These methods offer a promising alternative for the synthesis of this compound and its derivatives. mdpi.com Research in this area could explore the use of photocatalysts, such as iridium or ruthenium complexes, to mediate C-H functionalization or cross-coupling reactions, thereby streamlining the synthetic pathway. princeton.eduprinceton.edu For example, a photoredox-catalyzed approach could facilitate the coupling of a 4-nitroaniline (B120555) core with a methylcyclohexyl radical precursor. Electrocatalysis, on the other hand, could provide a reagent-free method for oxidation or reduction steps, using electricity as a clean "reagent" to drive reactions.

MethodologyPotential Synthetic StepAdvantages Over Traditional Methods
Visible-Light Photoredox CatalysisCoupling of the aromatic and cyclohexyl moieties; C-H functionalization.Mild reaction conditions (room temperature, visible light), high functional group tolerance, avoids stoichiometric reagents. acs.org
ElectrocatalysisNitration of the aromatic ring or selective reduction/oxidation.Avoids hazardous nitrating agents (e.g., mixed acids), precise control over redox potential, reduces waste.
Dual Catalysis (Photoredox/Enzyme)Combining light-driven radical formation with enzymatic selectivity.Unlocks novel reaction pathways not accessible by either method alone, enhancing complexity and efficiency in a single pot.

Integration into Nanostructured Materials and Devices

The unique combination of a bulky, nonpolar methylcyclohexyl group and a polar, electronically active nitroaniline head makes this compound an intriguing candidate for the development of advanced materials.

Self-assembly is the spontaneous organization of molecules into ordered structures driven by non-covalent interactions. frontiersin.org The amphiphilic nature of this compound could be exploited to create novel supramolecular architectures such as liquid crystals, organogels, or nanoparticles. The nitro and amine groups can participate in hydrogen bonding and dipole-dipole interactions, while the methylcyclohexyl tail can engage in van der Waals interactions. Future research could investigate how changes in solvent, temperature, or concentration influence the self-assembly process, leading to materials with tunable optical or electronic properties. The formation of well-defined structures is often dictated by the interplay of these weak interactions, which can lead to complex architectures like helices or stacked chains. researchgate.net

Hybrid organic-inorganic materials combine the properties of organic molecules with the robustness and functionality of inorganic frameworks. mdpi.comresearchgate.net Integrating this compound into inorganic matrices like silica (B1680970), titania, or metal-organic frameworks (MOFs) could yield materials with synergistic properties. rsc.orgresearchgate.net For example, embedding the molecule within a porous silica network could enhance its thermal stability and create a solid-state sensor for detecting specific analytes. rsc.org The nitroaniline moiety is known for its nonlinear optical (NLO) properties, and incorporating it into an inorganic host could lead to robust materials for applications in photonics and optical data storage. Research could focus on sol-gel processes or vapor-phase infiltration to create these hybrid systems and characterize their unique electronic and optical behaviors. frontiersin.org

Advanced Theoretical Modeling and Machine Learning in Chemical Discovery

The advancement of computational tools is revolutionizing chemical research by enabling the prediction of molecular properties and the acceleration of discovery cycles.

Advanced theoretical modeling, particularly using Density Functional Theory (DFT), can provide deep insights into the electronic structure, stability, and spectroscopic properties of this compound. researchgate.net Such computational studies can predict its linear and nonlinear optical responses, guiding the design of new derivatives with enhanced performance for specific applications. Modeling can also elucidate the mechanisms of its formation and interaction with other molecules, supporting the development of more efficient synthetic routes and novel materials.

Furthermore, machine learning (ML) is emerging as a transformative tool in chemical discovery. nih.govchemrxiv.org ML models can be trained on existing chemical data to predict the properties of new, unsynthesized molecules, drastically reducing the time and cost of experimental screening. nih.govmdpi.com In the context of this compound, ML algorithms could be used to:

Predict Bioactivity: Screen virtual libraries of derivatives for potential pharmaceutical or agrochemical applications.

Optimize Synthesis: Predict the optimal reaction conditions (catalyst, solvent, temperature) to maximize yield and minimize byproducts.

Discover New Materials: Identify derivatives with desired properties for applications in electronics or materials science by learning structure-property relationships.

The integration of quantum mechanics-based calculations with machine learning—a field known as quantum machine learning—presents a particularly exciting frontier for accelerating the design and discovery of novel functional molecules. arxiv.org

Computational ToolSpecific ApplicationExpected Outcome
Density Functional Theory (DFT)Calculation of electronic structure, vibrational frequencies, and optical properties.Accurate prediction of spectroscopic data (IR, Raman, UV-Vis) and nonlinear optical coefficients. researchgate.net
Molecular Dynamics (MD)Simulation of self-assembly processes and interactions in condensed phases.Understanding the formation of supramolecular structures and predicting material morphology.
Machine Learning (e.g., Random Forest, Neural Networks)Quantitative Structure-Property Relationship (QSPR) modeling.Rapid screening of virtual compounds to identify candidates with superior properties for synthesis and testing. nih.gov
Retrosynthesis SoftwarePlanning of sustainable and biocatalytic synthetic routes.Identification of novel and efficient pathways leveraging enzymatic or photoredox reactions.

Interdisciplinary Research Collaborations and Novel Applications

The unique hybrid structure of this compound—part aromatic and polar, part aliphatic and non-polar—makes it an intriguing candidate for applications that lie at the intersection of chemistry, physics, and materials science.

The properties of aniline (B41778) and nitroaniline derivatives are of significant interest in materials science. Polyaniline, for instance, is a well-known conductive polymer, and the inclusion of substituents can tune its electronic properties and processability. researchgate.net The nitro group, being a strong electron-withdrawing group, significantly influences the electronic structure of the aniline ring, a feature often exploited in the creation of dyes and materials with nonlinear optical (NLO) properties. wikipedia.orgchemiis.com

The introduction of the 4-methylcyclohexyl group offers several synergistic possibilities:

Solid-State Packing and Morphology: The bulky and three-dimensional nature of the cyclohexyl ring can disrupt the typical flat packing of aromatic rings, potentially leading to materials with amorphous structures, which can be beneficial for applications like organic light-emitting diodes (OLEDs).

Solubility and Processability: The aliphatic cyclohexyl moiety can enhance solubility in non-polar organic solvents, which is crucial for creating thin films and incorporating the molecule into polymer matrices for engineering applications. nih.gov

Polymer Science: As a monomer or additive, this compound could be used to create new copolymers with tailored thermal, mechanical, and optical properties. Copolymers of aniline with substituted anilines have been shown to possess tunable characteristics ideal for sensors or electronic devices. researchgate.netnih.gov

Collaborations with physicists and materials engineers would be essential to characterize these properties and explore their potential in fabricating novel electronic components, sensors, or advanced coatings.

Beyond traditional materials science, the distinct structural features of this compound open doors to more unconventional applications.

Biochemical Probes: Nitroaniline compounds are chromogenic, meaning they are colored and their color can change based on their chemical environment. This property is utilized in biochemical assays. While speculative, the methylcyclohexyl group could mediate specific interactions with non-polar pockets in biological macromolecules like proteins or DNA, potentially enabling its use as a specialized probe or sensor. Studies have shown that other substituted nitroaniline derivatives can exhibit strong electrostatic interactions with DNA. researchgate.net

Aniline Isosteres in Medicinal Chemistry: In drug discovery, there is a growing effort to replace aniline motifs to improve metabolic stability and reduce toxicity. acs.orgcresset-group.com The saturated carbocyclic structure of the cyclohexyl group increases the fraction of sp³-hybridized carbons, a desirable trait in modern medicinal chemistry. acs.org While not a direct therapeutic itself, understanding the properties of this compound could inform the design of more complex drug candidates where the aniline moiety is replaced by a bioisostere with improved pharmacological properties.

Future research in these areas would require interdisciplinary efforts, combining organic synthesis with advanced characterization techniques and computational modeling to fully unlock the potential of this unique molecular architecture.

Q & A

Q. Methodological Answer :

NMR Spectroscopy :

  • <sup>1</sup>H NMR : Identify aromatic protons (δ 7.5–8.5 ppm) and cyclohexyl methyl groups (δ 1.0–1.5 ppm). Splitting patterns reveal substituent orientation .
  • <sup>13</sup>C NMR : Confirm nitro group presence (C-NO₂ at ~145 ppm) and cyclohexyl carbons .

Mass Spectrometry (MS) : ESI-MS or EI-MS to verify molecular weight (e.g., [M+H]<sup>+</sup> at m/z 235.2) .

X-ray Crystallography : Resolve steric effects on molecular geometry, if single crystals are obtainable.

Advanced Question: How does the aerobic microbial degradation pathway of this compound differ from reductive abiotic degradation?

Q. Methodological Answer :

  • Aerobic Biodegradation :
    • Enzymatic Steps : Monooxygenases (e.g., cytochrome P450) oxidize the nitro group to nitroso intermediates, followed by ring cleavage via dioxygenases .
    • Metabolites : Likely products include 4-methylcyclohexanol and nitrite ions, detectable via GC-MS or ion chromatography .
  • Abiotic Reductive Degradation :
    • Zero-Valent Iron (ZVI) : In soil/water systems, Fe⁰ reduces the nitro group to an amine, forming 2-(4-methylcyclohexyl)-1,4-diaminobenzene. Monitor using HPLC with a UV detector (λ = 254 nm) .

Key Contrast : Aerobic pathways yield oxidized metabolites, while reductive routes produce amines.

Advanced Question: Can computational methods predict the compound’s hydrogen-bonding basicity and applicability in catalyst design?

Q. Methodological Answer :

  • H-Bond Basicity :
    Use DFT to calculate the electrostatic potential (ESP) at the NH₂ group. The cyclohexyl group’s electron-donating effect may lower H-bond acceptance capacity compared to unsubstituted 4-nitroaniline .
  • Catalytic Applications :
    • Non-Precious Metal Catalysts : Incorporate into polymer precursors (e.g., quinoxaline derivatives) for oxygen reduction reactions (ORR). Cyclic voltammetry (CV) at 50 mV/s in H₂/N₂ atmospheres can assess catalytic activity .

Data Insight : CV profiles may show shifted reduction potentials due to altered electron-withdrawing effects.

Basic Question: What safety precautions are critical when handling this compound?

Q. Methodological Answer :

  • Hazard Mitigation :
    • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (H315/H319) .
    • Ventilation : Use fume hoods to avoid inhalation of dust (H335) .
    • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.

Advanced Question: How do substituent positional isomers (e.g., 3-nitro vs. 4-nitro) affect the compound’s reactivity in electrophilic aromatic substitution (EAS)?

Q. Methodological Answer :

  • Directed EAS :
    • Meta Directors : The nitro group deactivates the ring, directing incoming electrophiles to meta positions. However, steric hindrance from the cyclohexyl group may favor para substitution in practice.
    • Kinetic Studies : Compare reaction rates with nitration or sulfonation agents. Use <sup>15</sup>N-labeled reagents to track regioselectivity via NMR .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.